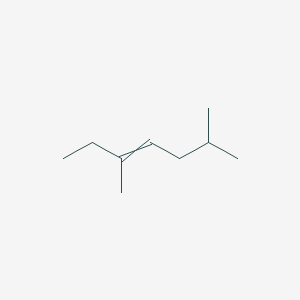
Quinolizin-5-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolizin-5-ium iodide is a heterocyclic organic compound that belongs to the class of quinolizidines. These compounds are characterized by a bicyclic structure containing nitrogen as a heteroatom. This compound is known for its significant biological activity, particularly its antimicrobial properties. It is a derivative of quinolizidine, which is a naturally occurring alkaloid found in various plant species.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinolizin-5-ium iodide typically involves the reaction of quinolizidine derivatives with methyl iodide. For example, (S)-6,7,8,9,9a,10-hexahydro-4H-thieno[2,3-b]quinolizine can be reacted with methyl iodide in dry acetone to yield this compound . The reaction conditions often include slow addition of methyl iodide to the quinolizidine derivative solution over a period of a few minutes.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions: Quinolizin-5-ium iodide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of solvents like methanol or acetone.
Major Products Formed: The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of this compound may yield quinolizin-5-one, while reduction may produce quinolizin-5-ium hydride.
Scientific Research Applications
Quinolizin-5-ium iodide has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Its antimicrobial properties make it useful in studying the effects of antimicrobial agents on different microorganisms.
Medicine: this compound and its derivatives are being investigated for their potential use in developing new antimicrobial drugs.
Industry: It can be used in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of quinolizin-5-ium iodide involves its interaction with microbial cell membranes. The compound increases membrane permeability, leading to membrane damage and ultimately cell death . This action is primarily due to the alkaline character of the nitrogen atom in the quinolizidine skeleton, which disrupts the integrity of the microbial cell membrane.
Comparison with Similar Compounds
Quinolizin-5-ium iodide can be compared with other similar compounds, such as:
Thienoquinolizidines: These compounds have a similar bicyclic structure but contain a sulfur atom in place of one of the carbon atoms in the quinolizidine ring.
Quinozilinium Tetrafluoroborate Salts: These compounds possess a similar quinolizidine skeleton but are substituted with tetrafluoroborate groups.
Uniqueness: this compound is unique due to its specific iodine substitution, which imparts distinct chemical and biological properties. Its strong antimicrobial activity and ability to disrupt microbial cell membranes make it a valuable compound in scientific research and potential medical applications.
Properties
CAS No. |
62595-71-5 |
|---|---|
Molecular Formula |
C9H8IN |
Molecular Weight |
257.07 g/mol |
IUPAC Name |
quinolizin-5-ium;iodide |
InChI |
InChI=1S/C9H8N.HI/c1-3-7-10-8-4-2-6-9(10)5-1;/h1-8H;1H/q+1;/p-1 |
InChI Key |
DVGXMBLNKPLSPU-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+]2C=CC=CC2=C1.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(E)-(2-Aminophenyl)diazenyl]-1-phenylbutane-1,3-dione](/img/structure/B14526579.png)
![2-(2-Methylquinolin-8-yl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14526583.png)



![4-[(4-Chlorophenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B14526614.png)
![Pyrrolo[2,3-b]pyrrole-2,5(1H,3H)-dione, 1,6-diaminotetrahydro-](/img/structure/B14526615.png)


![1-Methyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]imidazolidin-2-one](/img/structure/B14526632.png)
![2-{1-[(Oxiran-2-yl)methoxy]prop-2-en-1-yl}furan](/img/structure/B14526635.png)
